N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a benzo[c][1,2,5]thiadiazole core linked to a pyrazole-thiophene-ethyl moiety. The benzo[c][1,2,5]thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances π-π stacking interactions in biological targets, while the pyrazole and thiophene groups contribute to solubility and ligand-receptor binding diversity . Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, due to their ability to modulate enzymatic activity through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c22-16(11-4-5-12-13(9-11)20-24-19-12)17-10-14(15-3-1-8-23-15)21-7-2-6-18-21/h1-9,14H,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIQTKMXLXOMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.
Thiophene Ring Introduction: Using a halogenated thiophene derivative and coupling it with the pyrazole intermediate.
Benzo[c][1,2,5]thiadiazole Incorporation: This step often involves a cyclization reaction using appropriate reagents to form the benzo[c][1,2,5]thiadiazole core.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production may scale up these reactions using continuous flow chemistry techniques to enhance yield and efficiency. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, using agents like sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and thiophene rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2).
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents).
Major Products: The major products depend on the specific reactions and conditions but can include oxidized derivatives, reduced forms, and substituted analogs with various functional groups.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.
Material Science: Its unique structure makes it a candidate for organic semiconductors and photovoltaic materials.
Biology:
Biological Probes: It can be used as a fluorescent probe due to its potential photophysical properties.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a potential lead compound for developing new pharmaceuticals, particularly in targeting specific proteins or pathways.
Industry:
Dyes and Pigments: The compound’s chromophoric properties can be exploited in the production of dyes and pigments.
Sensors: It can be used in the development of chemical sensors due to its reactive functional groups.
Mechanism of Action
The mechanism of action for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Thiophene-Benzothiazole Motifs
Compounds 85–93 () share a thiophene-benzothiazole backbone but differ in their sulfonamide substituents. For example:
- Compound 85 : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide.
- Compound 91 : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[c][1,2,5]oxadiazole-5-sulfonamide.
Key Differences :
- Bioactivity : Sulfonamide derivatives often target proteases or kinases, whereas carboxamides like the target compound may exhibit broader selectivity due to enhanced hydrogen-bonding capacity.
- Synthesis : Sulfonamides require sulfonyl chloride intermediates (e.g., via chlorosulfonation), while carboxamides rely on carboxylate activation (e.g., EDC coupling) .
Thiazole Carboxamides with Pyrimidine Linkers
Dasatinib (–10), a clinically approved tyrosine kinase inhibitor, shares structural parallels:
- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide.
- Comparison :
- Core Similarity : Both compounds use a thiazole/benzothiadiazole-carboxamide scaffold for target binding.
- Divergence : Dasatinib incorporates a pyrimidine-piperazine linker for solubility and kinase selectivity, whereas the target compound’s pyrazole-thiophene-ethyl group may favor alternative binding pockets .
Benzo[b]thiophene-Based Malonate Derivatives
Compounds like 5ic and 5jr () feature benzo[b]thiophene and thiazole groups but differ in their ester/carboxamide functionalities:
- 5ic: Dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate.
- Synthesis : Catalyzed by Q (10 mol%) at 25°C for 72 h (81% yield, 80% ee) .
- Contrast : The malonate ester in 5ic reduces bioavailability compared to the carboxamide group in the target compound, which improves metabolic stability .
Imidazo[2,1-b]thiazole Carboxamides
ND-11543 (), an anti-tuberculosis agent, shares a carboxamide linkage but diverges in core structure:
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s benzo[c][1,2,5]thiadiazole core requires precise nitration and cyclization steps, contrasting with simpler thiazole syntheses (e.g., Hantzsch thiazole synthesis in ) .
- Bioactivity Potential: The pyrazole-thiophene moiety may enhance blood-brain barrier penetration compared to sulfonamide derivatives, which are often more polar .
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H15N3O2S
- Molecular Weight : 337.4 g/mol
- IUPAC Name : N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-benzo[c][1,2,5]thiadiazole-5-carboxamide
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiadiazoles exhibit significant inhibitory effects on various cancer cell lines. For instance, a related compound demonstrated high potency against c-Met and several human cancer cell lines, inducing cell cycle arrest and apoptosis while inhibiting c-Met phosphorylation in both cellular and cell-free systems .
Table 1: In Vitro Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 51am | MKN-45 | 10.5 | c-Met inhibition |
| 51am | H460 | 8.3 | Apoptosis induction |
| 51am | A549 | 9.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum antimicrobial activity, with some exhibiting minimum inhibitory concentration (MIC) values as low as 2.50 µg/mL against various pathogens .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound 9 | E. coli | 10 |
| Compound 9 | Staphylococcus aureus | 15 |
| Compound 9 | Streptococcus pneumoniae | 12 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory effects. Studies have reported significant stabilization of human red blood cell membranes, indicating its potential in treating inflammatory conditions .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Kinases : The compound acts as an inhibitor of c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
- Membrane Stabilization : The compound stabilizes cellular membranes against oxidative stress, contributing to its anti-inflammatory properties.
Case Studies and Research Findings
A notable study involved the synthesis and evaluation of thiadiazole derivatives against multiple cancer cell lines. The most promising candidate exhibited a significant reduction in cell viability at low concentrations and demonstrated a favorable pharmacokinetic profile in animal models .
Another research effort focused on the antimicrobial efficacy of pyrazole-based compounds against resistant bacterial strains. The findings emphasized the importance of structural modifications to enhance bioactivity and selectivity towards target pathogens .
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds containing pyrazole and thiophene moieties exhibit notable antimicrobial activities. Specifically, derivatives of pyrazole have been synthesized and evaluated for their ability to inhibit bacterial growth and fungal infections. The incorporation of the benzo[c][1,2,5]thiadiazole structure enhances the compound's efficacy against resistant strains of bacteria and fungi .
Antiviral Activity
Recent studies indicate that heterocyclic compounds like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide may possess antiviral properties. For instance, compounds with similar structures have been tested against various RNA and DNA viruses, including HIV and HCMV. These studies suggest that such compounds can act as potential lead structures for developing new antiviral agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The presence of the thiophene ring is believed to contribute to its anti-inflammatory activity by modulating immune responses .
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Pesticidal Activity
This compound has shown promise as a pesticide. Its structural components are effective against a range of agricultural pests and pathogens. Research indicates that such compounds can disrupt the biological processes of pests, leading to effective pest management strategies without the detrimental effects associated with traditional pesticides .
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to improved device performance .
Summary Table of Applications
| Field | Application | Activity |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Properties | Effective against resistant bacterial strains |
| Antiviral Activity | Potential lead for new antiviral agents | |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |
| Antioxidant Activity | Scavenges free radicals | |
| Agricultural Science | Pesticidal Activity | Effective against agricultural pests |
| Materials Science | Organic Electronics | Used in OLEDs and OPVs |
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Construct the pyrazole-thiophene ethyl moiety via nucleophilic substitution or cyclocondensation. Thiophene derivatives can be functionalized using Suzuki-Miyaura coupling for aryl group introduction .
- Step 2: Couple the benzo[c][1,2,5]thiadiazole-5-carboxamide core using carbodiimide-mediated amidation (e.g., EDCI/HOBt) or transition-metal catalysis (e.g., CuI for click chemistry in triazole formation) .
- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Validate via melting point, NMR (proton and carbon), and elemental analysis .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- 1H/13C NMR: Assign peaks for thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.5–8.2 ppm), and benzo[c][1,2,5]thiadiazole (δ 8.3–9.0 ppm). The carboxamide NH appears as a broad singlet (~δ 10–12 ppm) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
- Elemental Analysis: Compare experimental C, H, N, S content with theoretical values (deviation <0.4% indicates purity) .
Advanced: How can molecular docking studies be designed to predict target binding interactions?
Methodological Answer:
- Software Setup: Use AutoDock Vina or Schrödinger Suite. Prepare the protein (e.g., kinase or enzyme) by removing water molecules and adding polar hydrogens.
- Ligand Preparation: Optimize the compound’s 3D structure with Gaussian (DFT-B3LYP/6-31G*) for accurate charge assignment.
- Docking Parameters: Define the active site (grid box: 20×20×20 Å), run 50 iterations, and validate with re-docking (RMSD <2.0 Å). Analyze poses for hydrogen bonds (e.g., pyrazole N-H with Asp86) and π-π stacking (thiophene with Phe183) .
- Validation: Compare with co-crystallized ligands (e.g., PDB: 3ERT) and conduct MD simulations (AMBER) for stability assessment .
Advanced: How to resolve discrepancies in biological activity data across different batches?
Methodological Answer:
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>95% purity required). LC-MS identifies byproducts (e.g., dehalogenated derivatives) .
- Crystallinity Check: XRPD to confirm polymorph consistency. Amorphous batches may show reduced solubility/activity .
- Bioassay Standardization: Normalize cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and triplicate runs. Statistical analysis (ANOVA, p<0.05) identifies outliers .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation: Modify pyrazole (e.g., electron-withdrawing groups at N1), thiophene (e.g., 3-bromo substitution), or the carboxamide linker (e.g., methyl vs. ethyl).
- In Vitro Testing: Screen derivatives against panels (e.g., NCI-60 cancer lines) for IC50 shifts. For example, fluorinated thiophene may enhance membrane permeability .
- Computational SAR: QSAR models (e.g., CoMFA) correlate logP, polar surface area, and H-bond donors with activity. A parabolic relationship (optimal logP ~3.5) often emerges .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Primary Solvents: Ethanol (for high solubility at reflux) or ethyl acetate (for moderate polarity).
- Co-Solvent Systems: Ethanol/water (7:3 v/v) or DCM/hexane (gradient). Slow cooling (0.5°C/min) yields larger crystals. Monitor via hot-stage microscopy .
Advanced: How to assess oxidative stability of the thiophene and pyrazole moieties?
Methodological Answer:
- Forced Degradation: Expose to H2O2 (3%, 40°C, 24h) and analyze via LC-MS. Thiophene sulfoxidation (m/z +16) and pyrazole ring opening (m/z -67) indicate instability .
- Accelerated Stability Studies: Store at 40°C/75% RH for 1 month. Track degradation with NMR (loss of thiophene protons) and IR (new S=O stretches) .
Advanced: How can regioselective functionalization of the benzo[c][1,2,5]thiadiazole core be achieved?
Methodological Answer:
- Electrophilic Aromatic Substitution: Use HNO3/H2SO4 for nitration at C4 (meta-directing effect of thiadiazole).
- Buchwald-Hartwig Amination: Introduce aryl amines at C6 with Pd(OAc)2/Xantphos catalyst (toluene, 110°C) .
- Validation: NOESY NMR confirms substitution patterns (e.g., H4 coupling with adjacent protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
